molecular formula C15H30O2Si3 B14151974 1,1,1,3,5,5,5-Heptamethyl-3-(2-phenylethyl)trisiloxane CAS No. 3439-16-5

1,1,1,3,5,5,5-Heptamethyl-3-(2-phenylethyl)trisiloxane

Cat. No.: B14151974
CAS No.: 3439-16-5
M. Wt: 326.65 g/mol
InChI Key: CWZFFISPCWLLPM-UHFFFAOYSA-N
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Description

1,1,1,3,5,5,5-Heptamethyl-3-(2-phenylethyl)trisiloxane is a siloxane compound characterized by its unique structure, which includes three silicon atoms connected by oxygen atoms, with methyl groups and a phenylethyl group attached. This compound is known for its applications in various fields, including chemistry, biology, medicine, and industry.

Preparation Methods

Synthetic Routes and Reaction Conditions

1,1,1,3,5,5,5-Heptamethyl-3-(2-phenylethyl)trisiloxane can be synthesized through the hydrosilylation reaction of 1,1,1,3,5,5,5-heptamethyltrisiloxane with styrene in the presence of a platinum catalyst. The reaction typically occurs under mild conditions, such as room temperature and atmospheric pressure, to yield the desired product.

Industrial Production Methods

In industrial settings, the production of this compound involves large-scale hydrosilylation processes. These processes utilize continuous flow reactors and advanced catalyst systems to ensure high efficiency and yield. The reaction conditions are optimized to minimize by-products and maximize the purity of the final product.

Chemical Reactions Analysis

Types of Reactions

1,1,1,3,5,5,5-Heptamethyl-3-(2-phenylethyl)trisiloxane undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form silanols and siloxane derivatives.

    Reduction: Reduction reactions can convert the compound into silanes with different functional groups.

    Substitution: The phenylethyl group can be substituted with other organic groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are used.

    Substitution: Nucleophiles like Grignard reagents and organolithium compounds are employed.

Major Products Formed

    Oxidation: Silanols and siloxane derivatives.

    Reduction: Various silanes with different functional groups.

    Substitution: New siloxane compounds with substituted organic groups.

Scientific Research Applications

1,1,1,3,5,5,5-Heptamethyl-3-(2-phenylethyl)trisiloxane has a wide range of applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis and as a precursor for the preparation of other siloxane compounds.

    Biology: Employed in the development of biocompatible materials and drug delivery systems.

    Medicine: Investigated for its potential use in medical devices and implants due to its biocompatibility and stability.

    Industry: Utilized in the production of coatings, adhesives, and sealants, as well as in the formulation of cosmetics and personal care products.

Mechanism of Action

The mechanism of action of 1,1,1,3,5,5,5-Heptamethyl-3-(2-phenylethyl)trisiloxane involves its interaction with various molecular targets and pathways. In chemical reactions, the silicon-oxygen bonds play a crucial role in determining the reactivity and stability of the compound. The phenylethyl group can influence the compound’s solubility and interaction with organic molecules, making it a versatile reagent in organic synthesis.

Comparison with Similar Compounds

Similar Compounds

    1,1,1,3,5,5,5-Heptamethyltrisiloxane: Lacks the phenylethyl group, making it less versatile in organic synthesis.

    Bis(trimethylsiloxy)methylsilane: Similar structure but different functional groups, leading to different reactivity and applications.

    Heptamethylhydrotrisiloxane: Contains a hydrogen atom instead of the phenylethyl group, affecting its chemical properties and uses.

Uniqueness

1,1,1,3,5,5,5-Heptamethyl-3-(2-phenylethyl)trisiloxane stands out due to its unique combination of silicon-oxygen bonds and the phenylethyl group. This combination imparts distinct chemical properties, such as enhanced solubility in organic solvents and increased reactivity in nucleophilic substitution reactions. These features make it a valuable compound in various scientific and industrial applications.

Properties

CAS No.

3439-16-5

Molecular Formula

C15H30O2Si3

Molecular Weight

326.65 g/mol

IUPAC Name

trimethyl-[methyl-(2-phenylethyl)-trimethylsilyloxysilyl]oxysilane

InChI

InChI=1S/C15H30O2Si3/c1-18(2,3)16-20(7,17-19(4,5)6)14-13-15-11-9-8-10-12-15/h8-12H,13-14H2,1-7H3

InChI Key

CWZFFISPCWLLPM-UHFFFAOYSA-N

Canonical SMILES

C[Si](C)(C)O[Si](C)(CCC1=CC=CC=C1)O[Si](C)(C)C

Origin of Product

United States

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